molecular formula C8H14O2 B14068339 Hex-4-enylacetate

Hex-4-enylacetate

Cat. No.: B14068339
M. Wt: 142.20 g/mol
InChI Key: SXIMDPDAXHQFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hex-4-enylacetate, also known as (E)-4-hexen-1-yl acetate, is an organic compound with the molecular formula C8H14O2. It is an ester formed from hex-4-en-1-ol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-4-enylacetate can be synthesized through the esterification of hex-4-en-1-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where hex-4-en-1-ol and acetic acid are fed into a reactor with a catalyst. The product is then distilled to achieve the desired purity. Industrial methods focus on optimizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Hex-4-enylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Epoxides and diols: from oxidation.

    Alcohols: from reduction.

    Alcohol and acetic acid: from hydrolysis.

Scientific Research Applications

Hex-4-enylacetate has diverse applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its role in plant-insect interactions, as it is a component of some plant volatiles.

    Medicine: Investigated for potential therapeutic properties due to its bioactivity.

    Industry: Widely used in the fragrance and flavor industry for its fruity aroma

Mechanism of Action

The mechanism of action of hex-4-enylacetate involves its interaction with olfactory receptors in the sensory system, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .

Comparison with Similar Compounds

Hex-4-enylacetate can be compared with other similar esters such as:

  • Pent-2-en-1-yl acetate
  • Hexyl acetate
  • Hept-2-en-1-yl acetate

Uniqueness: this compound is unique due to its specific structure, which includes a double bond at the fourth position, contributing to its distinct chemical reactivity and olfactory properties. This sets it apart from other esters that may have different chain lengths or positions of unsaturation .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

hex-4-enyl acetate

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3-4H,5-7H2,1-2H3

InChI Key

SXIMDPDAXHQFFD-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCOC(=O)C

Origin of Product

United States

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